N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophen-2-yl group and a 3-fluorobenzamide moiety. Its synthesis involves reacting 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (compound 2A) with 3-fluorobenzoyl chloride in the presence of pyridine at 40°C, followed by purification . The compound’s structure is confirmed via NMR and mass spectrometry. Key structural attributes include:
- 1,3,4-Oxadiazole ring: Enhances metabolic stability and participates in hydrogen bonding.
- 5-Chlorothiophene: Acts as a bioisostere, improving lipophilicity and target affinity.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O2S/c14-10-5-4-9(21-10)12-17-18-13(20-12)16-11(19)7-2-1-3-8(15)6-7/h1-6H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTAJAXUCCIXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a suitable carboxylic acid derivative. The thiophene ring can be introduced via a halogenation reaction, followed by coupling with the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can yield various thiophene derivatives .
Scientific Research Applications
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences between the target compound and analogs from the evidence:
Key Comparative Observations
Electronic and Steric Effects
- Sulfamoyl/Sulfonyl Groups : Compounds in and feature bulkier substituents (e.g., diethylsulfamoyl, piperidyl sulfonyl), which may enhance hydrogen bonding but reduce membrane permeability due to increased polarity.
Bioactivity Implications
- Piperidine Derivatives (Compound 9) : The addition of a piperidine-4-carboxamide group in Compound 9 could improve solubility via amine protonation under physiological conditions. This modification may also alter target selectivity, as piperidine rings often interact with enzymes or receptors involved in neurological pathways .
- Chlorothiophene Consistency : All compared compounds retain the 5-chlorothiophen-2-yl group, suggesting its critical role as a pharmacophore for maintaining activity, possibly through π-π stacking or hydrophobic interactions .
Q & A
Q. What are the standard synthesis protocols for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate derived from 5-chlorothiophene-2-carboxylic acid hydrazide.
- Step 2: Coupling the oxadiazole core with 3-fluorobenzoyl chloride under basic conditions (e.g., triethylamine) in aprotic solvents like DMSO or acetonitrile .
- Optimization: Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., DMAP) are critical for yield improvement. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., fluorine at C3 of benzamide; chlorothiophene integration) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 379.08 vs. calculated 379.03 for CHClFNOS) .
- HPLC: Assesses purity (>98% by reverse-phase C18 column) and detects trace impurities from side reactions .
Q. What preliminary biological activities have been reported, and what assays are used for screening?
- Antimicrobial Activity: MIC values ≤8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .
- Anticancer Potential: IC of 12 µM against HeLa cells in MTT assays, linked to apoptosis induction via caspase-3 activation .
- Enzyme Inhibition: Targets tyrosinase (70% inhibition at 50 µM) in spectrophotometric assays using L-DOPA as substrate .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR trends are observed?
- Chlorothiophene vs. Thiadiazole: Replacement with thiadiazole reduces antimicrobial activity (MIC increases to 32 µg/mL), highlighting the necessity of the chlorothiophene moiety for membrane penetration .
- Fluorine Position: 3-Fluorobenzamide shows 2x higher cytotoxicity than 4-fluoro analogs due to enhanced hydrophobic interactions with kinase ATP-binding pockets .
- Oxadiazole Ring: Open-chain analogs lose >90% activity, emphasizing the role of the heterocyclic core in stabilizing target binding .
Q. How can conflicting bioactivity data between studies (e.g., variable IC50_{50}50 values) be systematically addressed?
- Assay Standardization: Control for variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours).
- Purity Verification: Re-test compounds with HPLC-coupled bioassays to rule out impurity-driven artifacts .
- Target Validation: Use CRISPR knockouts (e.g., caspase-3 KO cells) to confirm mechanism-specific activity .
Q. What mechanistic insights exist for its interaction with biological targets, and how are these pathways validated?
- Kinase Inhibition: Molecular docking (AutoDock Vina) predicts binding to EGFR kinase (ΔG = -9.2 kcal/mol), validated via Western blotting (reduced p-EGFR levels) .
- DNA Intercalation: Ethidium bromide displacement assays (fluorescence quenching) and comet assays confirm DNA damage .
- Metabolic Stability: Microsomal assays (human liver microsomes) show t = 45 min, suggesting CYP3A4-mediated oxidation as a liability .
Q. What strategies improve chemical stability and solubility for in vivo studies?
- Salt Formation: Hydrochloride salts improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design: Acetylated derivatives enhance oral bioavailability (AUC 2x higher in rats) .
- pH Stability: Degradation studies (pH 1–9) show instability in acidic conditions, necessitating enteric coating for oral formulations .
Q. How can computational methods guide the optimization of this compound for specific therapeutic applications?
- QSAR Models: CoMFA analysis identifies electronegative substituents at the benzamide ring as critical for antibacterial activity (q = 0.82) .
- ADMET Prediction: SwissADME forecasts moderate blood-brain barrier penetration (BBB score 0.55), supporting CNS application studies .
- Binding Free Energy Calculations (MM/PBSA): Refine docking poses for kinase targets (e.g., ΔG = -40.5 kcal/mol for Abl1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
